Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate
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Overview
Description
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring, which is further substituted with a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents on the pyrimidine ring.
Uniqueness
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
methyl 3-[5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C17H20N4O2/c1-20-6-8-21(9-7-20)15-11-18-16(19-12-15)13-4-3-5-14(10-13)17(22)23-2/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
XGZPFHXEXCZWPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
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